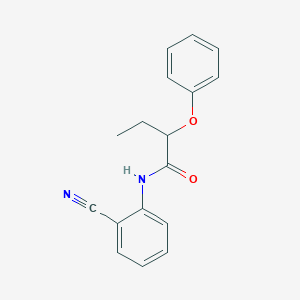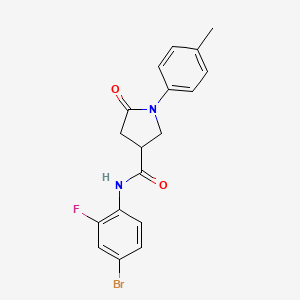
N-(2-cyanophenyl)-2-phenoxybutanamide
説明
N-(2-cyanophenyl)-2-phenoxybutanamide, also known as Fenbutamida in Spanish, is a chemical compound that belongs to the family of amides. It is widely used in scientific research for its interesting biochemical and physiological properties.
作用機序
The mechanism of action of N-(2-cyanophenyl)-2-phenoxybutanamide involves the inhibition of GPR55 activity. GPR55 is a receptor that is activated by lysophosphatidylinositol (LPI), a lipid molecule that is produced in response to tissue damage and inflammation. Activation of GPR55 leads to the production of intracellular messengers, such as calcium ions and cyclic AMP, that mediate the cellular response to LPI. This compound binds to a specific site on GPR55, preventing the binding of LPI and inhibiting the downstream signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit GPR55 activity. In vitro studies have shown that this compound can reduce the proliferation and migration of cancer cells, as well as the production of pro-inflammatory cytokines in immune cells. In vivo studies have demonstrated that this compound can alleviate pain and inflammation in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
One of the main advantages of using N-(2-cyanophenyl)-2-phenoxybutanamide in lab experiments is its high selectivity for GPR55. This allows researchers to study the specific effects of GPR55 inhibition without interfering with other signaling pathways. However, the use of this compound is limited by its low solubility in water and its potential toxicity at high concentrations. Careful dose-response studies are required to determine the optimal concentration of this compound for each experimental system.
将来の方向性
There are several future directions for the study of N-(2-cyanophenyl)-2-phenoxybutanamide. One possible direction is the investigation of its potential therapeutic applications in the treatment of cancer, inflammation, and pain. Another direction is the development of new analogs of this compound with improved solubility and potency. Finally, the study of the molecular mechanism of GPR55 inhibition by this compound may provide insights into the design of novel drugs that target GPCRs.
科学的研究の応用
N-(2-cyanophenyl)-2-phenoxybutanamide has been extensively used in scientific research for its ability to modulate the activity of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in signal transduction and are involved in a wide range of physiological processes. This compound has been shown to selectively inhibit the activity of G protein-coupled receptor 55 (GPR55), which is involved in the regulation of pain, inflammation, and cancer.
特性
IUPAC Name |
N-(2-cyanophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-16(21-14-9-4-3-5-10-14)17(20)19-15-11-7-6-8-13(15)12-18/h3-11,16H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPVBHUDVGQQFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C#N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4086929.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4086931.png)
![N-(4-isopropylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4086938.png)
![N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}butanamide](/img/structure/B4086946.png)
![N-cycloheptyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4086954.png)
![N-{1-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4086956.png)

![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4086966.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4086968.png)
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde](/img/structure/B4086975.png)
![2-methoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4086978.png)
![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4086982.png)
![4-ethyl-N-[({4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4086993.png)
![2-(2-bromo-4-methylphenoxy)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4087008.png)